2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-8-6-14(7-9-15)19(27)26-21-25-18-16(4-1-5-17(18)29-21)20(28)24-12-13-3-2-10-23-11-13/h2-3,6-11,16H,1,4-5,12H2,(H,24,28)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWCKGKIUMBDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide , with CAS number 941925-86-6 , has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.9 g/mol . The structure features a benzothiazole backbone, which is known for various biological activities.
Antitumor Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant antitumor properties. A study highlighted that similar compounds can induce cell cycle arrest , activate caspases , and interact with DNA, leading to apoptosis in cancer cells. Specifically, compounds with electron-withdrawing groups demonstrated cytotoxic effects with IC50 values less than 60 µM against various cancer cell lines, including leukemia cells (K562 and Reh) .
The mechanisms underlying the antitumor activity include:
- Induction of Apoptosis : Activation of caspases is a critical pathway through which these compounds induce programmed cell death.
- Cell Cycle Arrest : The compounds have been shown to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
- DNA Interaction : Certain derivatives can bind to DNA, disrupting replication and transcription processes.
Other Biological Activities
In addition to antitumor effects, studies have reported other notable biological activities:
- Antimicrobial Properties : Compounds related to benzothiazoles have shown antibacterial and antifungal activities. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against various pathogens .
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective capabilities in models of ischemia/reperfusion injury. Results indicated that they significantly attenuated neuronal damage .
Case Studies
- Antileukemic Agents : A series of tetrahydrobenzothiazole derivatives were synthesized and tested for their efficacy against human leukemia cells. The results showed promising cytotoxic activity, establishing a foundation for further development as potential antileukemic agents .
- Neuroprotection Research : Selected compounds from the benzothiazole family were tested for their ability to scavenge reactive oxygen species (ROS) and protect neurons from oxidative stress. These compounds demonstrated varying degrees of neuroprotective activity .
Data Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide exhibit promising antimicrobial properties. For instance:
- A study on thiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis pathways .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that derivatives of this class can inhibit the proliferation of various cancer cell lines:
- Research has revealed that certain derivatives exhibit cytotoxic effects against estrogen receptor-positive breast cancer cells (MCF7), indicating their potential as anticancer agents .
- Molecular docking studies suggest that these compounds may interact with specific targets involved in cancer progression, leading to apoptosis in malignant cells .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of this compound:
- Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase, suggesting a potential role in treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several thiazole derivatives and tested their antimicrobial efficacy. The results showed that compounds containing the thiazole ring demonstrated significant activity against common pathogens like Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that substitutions on the thiazole ring enhanced antimicrobial potency .
Case Study 2: Anticancer Activity
In a comprehensive study involving various thiazole derivatives, researchers found that specific modifications led to enhanced cytotoxicity against multiple cancer cell lines. The compound's mechanism was linked to the induction of apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the established synthetic pathways for this compound, and what critical reaction conditions ensure high yield and purity?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Use of coupling agents like EDCI/HOBt for forming the carboxamide moiety (common in benzothiazole derivatives) .
- Cyclization : Controlled conditions (e.g., reflux in ethanol/water mixtures) to form the tetrahydrobenzo[d]thiazole core .
- Functionalization : Introduction of the 4-chlorobenzamido and pyridin-3-ylmethyl groups via nucleophilic substitution or condensation reactions . Key parameters include pH control (~7–8), inert atmosphere (N₂), and temperature optimization (e.g., 80–100°C for cyclization steps) .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- 1H/13C NMR : To verify substituent positions and stereochemistry (e.g., distinguishing 4R/4S isomers in tetrahydrobenzo[d]thiazole derivatives) .
- Mass spectrometry (ESI-MS) : For molecular weight confirmation and detection of synthetic byproducts .
- HPLC : Purity assessment (>95% is standard for biological testing; gradients using C18 columns and acetonitrile/water mobile phases) .
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : Ethanol, DMF, or THF for amide coupling; dichloromethane (DCM) for phase-transfer reactions .
- Catalysts : Copper iodide (CuI) for azide-alkyne cycloadditions in functionalization steps ; palladium-based catalysts for cross-coupling where applicable .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction conditions to minimize trial-and-error approaches?
- Factorial designs : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors affecting yield .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and temperature) to predict optimal conditions .
- Example: A Central Composite Design reduced the number of experiments by 40% in optimizing similar thiazole derivatives .
Q. How can contradictory biological activity data across studies be systematically resolved?
- Dose-response profiling : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule off-target effects .
- Structural analogs : Compare with compounds like N-(3-chloro-4-methoxyphenyl)-thioacetamide derivatives to isolate the role of the 4-chlorobenzamido group .
- Molecular dynamics simulations : Probe binding interactions with targets (e.g., kinases) to explain variability in IC₅₀ values .
Q. What computational strategies predict regioselectivity in functionalizing the tetrahydrobenzo[d]thiazole core?
- Density Functional Theory (DFT) : Calculate electronic effects to predict reactivity at C-2 vs. C-4 positions .
- Reaction path sampling : Identify transition states for substituent addition (e.g., pyridinylmethyl vs. benzyl groups) using software like GRRM .
- Example: ICReDD’s workflow combined quantum calculations and experimental data to narrow optimal conditions for similar heterocycles .
Q. What methodologies address low solubility in biological assays without structural modification?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers improve bioavailability for in vivo testing .
- Surfactant-assisted dispersion : Polysorbate-80 or cyclodextrins enhance aqueous solubility for cytotoxicity assays .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for analogous compounds?
- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolyzed amides or dimerized intermediates) affecting yield .
- Scale-dependent effects : Pilot small-scale reactions (e.g., 10 mmol vs. 100 mmol) to assess heat transfer or mixing inefficiencies .
- Case study: A 20% yield variation in thiazolidinone derivatives was traced to residual water in DMF, resolved by molecular sieves .
Methodological Best Practices
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates; preparative HPLC for final compounds .
- Stability testing : Monitor decomposition under light, heat, or humidity using accelerated stability protocols (ICH guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
